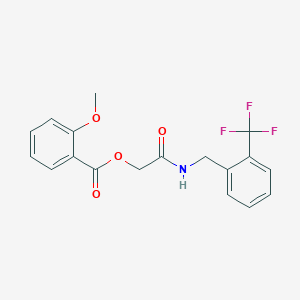

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate

Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate is a synthetic ester-amide hybrid compound characterized by a 2-methoxybenzoate moiety linked via a 2-oxoethyl spacer to a benzylamine group bearing a trifluoromethyl substituent at the ortho position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group on the benzoate ring influences electronic properties and solubility.

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-25-15-9-5-3-7-13(15)17(24)26-11-16(23)22-10-12-6-2-4-8-14(12)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHASARZKIKWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with 2-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of similar structures exhibit significant biological activities, including:

- Antidiabetic Properties : Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. For instance, a related compound demonstrated an EC50 of 0.1 μM in protecting β-cells, suggesting that modifications to the structure could enhance efficacy against diabetes-related cellular stress .

- Anticancer Activity : The structural similarity to other known anticancer agents suggests potential applications in oncology. Compounds with similar frameworks have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Pharmacological Studies

Pharmacological evaluations are essential for understanding the therapeutic potential of this compound. Preliminary studies on related compounds have indicated:

- Cytotoxicity : Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies.

- Mechanism of Action : Investigations into the mechanism of action reveal interactions with specific cellular pathways that regulate apoptosis and proliferation, which are critical in cancer treatment .

Data Tables

| Compound Name | Activity Type | EC50 (μM) | Max Activity (%) |

|---|---|---|---|

| WO5m | β-cell protection | 0.1 ± 0.01 | 100 |

| Triazole Derivative | Cytotoxicity | Varies | Varies |

| Similar Compound | Anticancer | Varies | Varies |

Case Study 1: Antidiabetic Effects

A study focused on the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated significant improvements in β-cell protection against ER stress-induced apoptosis. The identified scaffold provided a new avenue for drug development aimed at diabetes treatment .

Case Study 2: Anticancer Research

Research on structurally similar compounds has revealed their ability to induce apoptosis in various cancer cell lines. For example, a derivative was shown to inhibit cell proliferation in breast cancer models by modulating apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to derivatives documented in the evidence. Below is a detailed analysis:

Structural Analogues from Methoxy-Substituted Tyramine Derivatives ()

describes six 2-((4-methoxyphenethyl)amino)-2-oxoethyl benzoate derivatives (Ph2–Ph6) with varying substituents on the benzoate ring (e.g., hydroxy, dihydroxy, cinnamate). Key comparisons include:

- Substituent Effects : The target compound’s 2-methoxybenzoate group contrasts with Ph2’s 4-hydroxybenzoate or Ph3’s 2,4-dihydroxybenzoate. Methoxy groups reduce polarity compared to hydroxy substituents, likely increasing lipophilicity (logP) and altering solubility .

- Melting Points : Ph2–Ph6 exhibit melting points ranging from 93–134°C. While the target compound’s melting point is unspecified, the trifluoromethyl group may lower it due to steric bulk and reduced crystallinity .

- The target compound’s synthesis may require similar condensation steps, though trifluoromethyl incorporation could complicate purification .

Anthraquinone-Linked Benzoate ()

Compound 89 (methyl 2-(2-methoxy-2-oxoethyl)-5-(((3-methoxy-9,10-dioxo-anthracen-2-yl)amino)methyl)benzoate) shares a methoxybenzoate core but incorporates an anthraquinone moiety. Key differences:

- Functional Groups: The anthraquinone group in 89 enables π-π stacking and redox activity, absent in the target compound.

- Synthetic Efficiency : 89 was synthesized in 70% yield via a condensation reaction, suggesting that similar strategies could apply to the target compound .

Ethoxy-Substituted Analogues (–4)

2-(2-Ethoxy-2-oxoacetamido)benzoic acid () features an ethoxy group and carboxamide linkage. Comparisons include:

- Ester vs. Amide Linkage : The target compound’s ester-amide hybrid structure may confer greater hydrolytic stability than the carboxamide in ’s compound.

- Synthetic Yield : The ethoxy derivative was obtained in 55% yield, lower than 89 ’s 70%, highlighting variability in synthetic efficiency for benzoate derivatives .

Trifluoromethyl-Containing Derivatives ()

lists methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate, which shares a trifluoromethyl group but lacks the benzylamino-oxoethyl spacer. includes [2-(N-methylanilino)-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate, structurally closer to the target compound. Key points:

- Trifluoromethyl Impact: The target’s trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to methylthio or cyano groups in ’s analogues .

- Bioactivity Clues : Tyrosinase inhibition observed in ’s hydroxy-substituted derivatives suggests the target’s methoxy group may reduce such activity, prioritizing stability over enzyme interaction .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Functional Group Impact

Research Findings and Implications

- Synthetic Challenges : The trifluoromethyl group in the target compound may require specialized reagents (e.g., trifluoromethylation agents) compared to hydroxy or methoxy analogues .

- Biological Potential: While ’s hydroxy-substituted derivatives show tyrosinase inhibition, the target’s methoxy and trifluoromethyl groups may redirect bioactivity toward antimicrobial or anti-inflammatory applications .

- Stability: The ester-amide linkage likely balances hydrolytic stability (vs. carboxamides) and synthetic accessibility (vs. anthraquinone derivatives) .

Biological Activity

The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioavailability of compounds. The synthesis typically involves multi-step methods that include the formation of the oxo group and subsequent coupling reactions to introduce the benzyl and methoxybenzoate moieties.

Biological Activity Overview

-

Antidiabetic Properties :

- The compound has been investigated for its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a critical factor in diabetes development. Studies have shown that certain analogs exhibit significant β-cell protective activity, with maximal activity reported at concentrations as low as 0.1 μM .

- A structure-activity relationship (SAR) analysis indicated that modifications to the benzyl and methoxy groups can enhance efficacy, suggesting that the trifluoromethyl substitution plays a crucial role in biological activity .

-

Anticancer Activity :

- Research indicates potential anticancer properties, particularly through modulation of apoptotic pathways in cancer cells. The compound's ability to induce apoptosis has been linked to its structural components, which may interact with key cellular signaling pathways .

- Case studies involving various cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation effectively, suggesting its utility as a lead compound for further drug development .

- Mechanism of Action :

Table 1: Biological Activity Summary

| Activity Type | Max Activity (%) | EC50 (μM) | Reference |

|---|---|---|---|

| β-cell Protection | 100 | 0.1 | |

| Cancer Cell Proliferation Inhibition | Varies | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound ID | Substituents | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| WO5m | 3-Cl, 4-CF3 | 100 | 0.1 |

| Compound A | 3-Me, 4-OMe | 88 | 0.13 |

| Compound B | 3-Cl, Unsubstituted | 45 | 18 |

Case Studies

- Diabetes Research : A study focused on the protective effects against ER stress-induced apoptosis in INS-1 cells demonstrated that derivatives with specific substitutions provided enhanced protection, highlighting the potential for developing new antidiabetic therapies .

- Cancer Cell Lines : In vitro studies on various cancer cell lines showed that certain analogs effectively inhibited proliferation and induced apoptosis, suggesting a promising avenue for anticancer drug development .

Q & A

Q. What are the established synthetic routes for 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methoxybenzoic acid derivatives with activated phenacyl bromides (e.g., 2-(trifluoromethyl)benzylamino-substituted intermediates) in polar aprotic solvents like DMF or THF. For example:

- Step 1: React 2-methoxybenzoic acid with potassium carbonate (base) and 2-bromo-1-(4-substituted phenyl)ethanone in DMF at room temperature for 2 hours .

- Step 2: Purify via ethanol recrystallization (yield: ~95%) .

Key Variables:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings (e.g., 86.38° in analogs) .

- NMR: ¹H NMR confirms ester and trifluoromethyl groups (δ 4.2–4.5 ppm for ester CH₂; δ 7.2–8.1 ppm for aromatic protons) .

- ESI-MS: Validates molecular weight (e.g., 434.4 g/mol) .

Data Interpretation Tip: Cross-reference crystallographic π-π stacking distances (e.g., 3.78 Å in analogs ) with computational models to assess packing efficiency.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzyl group) alter biological activity?

Methodological Answer: Comparative studies on analogs (e.g., 4-chloro vs. 3-trifluoromethyl substitutions) reveal:

- Antimicrobial Activity: The trifluoromethyl group enhances lipophilicity, improving membrane penetration .

- Photolytic Stability: Electron-withdrawing groups (e.g., -CF₃) reduce photodegradation rates under UV light .

Experimental Design:

Synthesize analogs with varying substituents.

Test bioactivity in in vitro assays (e.g., microbial growth inhibition).

Correlate results with DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallinity?

Methodological Answer: Discrepancies often arise from:

- Impurity in Starting Materials: Use HPLC-pure reagents to avoid byproducts.

- Crystallization Conditions: Slow ethanol evaporation produces single crystals, while rapid cooling leads to amorphous precipitates .

Case Study: A 55% yield discrepancy in THF-based syntheses vs. 95% in DMF highlights solvent polarity’s role in intermediate stability.

Q. What mechanistic insights explain the compound’s reactivity in photolysis or enzyme interactions?

Methodological Answer:

- Photolysis Mechanism: The phenacyl ester group undergoes Norrish Type I cleavage under UV light, generating radicals detectable via EPR .

- Enzyme Binding: Docking simulations suggest the trifluoromethyl group interacts with hydrophobic pockets in target enzymes (e.g., cyclooxygenase-2) .

Validation Workflow:

Perform time-resolved UV-vis spectroscopy to track photodegradation.

Use mutagenesis studies to identify enzyme binding residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.